N-(quinolin-8-yl)benzenesulfonamide

NF-κB Signaling Inflammation Immunology

Select N-(quinolin-8-yl)benzenesulfonamide as your essential reference for NF-κB pathway research. With a defined IC50 of 8.0 µM in nuclear translocation assays, it serves as the benchmark for evaluating novel derivatives targeting inflammatory diseases. Its well-characterized crystallographic conformation (N—S torsion angle ≈ −59.0°) provides a validated template for molecular docking and pharmacophore modeling. Procure the parent scaffold to maintain experimental consistency in SAR campaigns, where structural modifications yield dramatic potency shifts (e.g., sub-micromolar antileishmanial activity). Ideal as a negative control for CU-242 cytotoxicity studies.

Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
CAS No. 16082-59-0
Cat. No. B092532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(quinolin-8-yl)benzenesulfonamide
CAS16082-59-0
Synonyms8-(4-benzenesulfonylamino)quinoline
8-(p-benzenesulfonylamino)quinoline
N-8-quinolinylbenzenesulfonamide
Molecular FormulaC15H12N2O2S
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C15H12N2O2S/c18-20(19,13-8-2-1-3-9-13)17-14-10-4-6-12-7-5-11-16-15(12)14/h1-11,17H
InChIKeyFEBBZFJWAMUFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(Quinolin-8-yl)benzenesulfonamide (CAS 16082-59-0) for Research and Procurement: A Core Scaffold in NF-κB and Antiparasitic Research


N-(Quinolin-8-yl)benzenesulfonamide (CAS 16082-59-0) is a quinoline-based sulfonamide that serves as the foundational core scaffold for a series of biologically active small molecules [1]. It was identified as a key lead structure in two independent high-throughput screens targeting the Nuclear Factor κB (NF-κB) signaling pathway, a central regulator of inflammation and immune response [2]. The compound's structure, featuring a sulfonamide linkage between an 8-aminoquinoline and a benzene ring, provides a versatile platform for generating derivatives with enhanced potency and selectivity in applications ranging from oncology to antiparasitic drug discovery [3].

Why N-(Quinolin-8-yl)benzenesulfonamide Cannot Be Interchanged with Other Quinoline Sulfonamides


The biological activity of N-(quinolin-8-yl)benzenesulfonamide derivatives is exquisitely sensitive to structural modifications on both the quinoline and benzenesulfonamide moieties [1]. The parent compound (unsubstituted benzene ring) exhibits only moderate potency (e.g., IC50 = 8.0 µM for NF-κB translocation inhibition) [1], while minor substitutions yield dramatic changes: the 2-amino derivative (CU-242) achieves an EC50 of 0.77 µM as a G2 phase cell cycle inhibitor , and the 3,5-difluoro analog demonstrates IC50 values as low as 0.45 µM against Leishmania chagasi [2]. These steep structure-activity relationships (SAR) demonstrate that generic substitutions within the quinoline sulfonamide class are not interchangeable; each analog possesses a unique activity and selectivity profile, making the specific compound critical for experimental consistency and reproducibility [1].

Quantitative Differentiation of N-(Quinolin-8-yl)benzenesulfonamide from Key Analogs


NF-κB Pathway Inhibition: Potency of Parent Scaffold vs. Optimized Analogues

The parent compound N-(quinolin-8-yl)benzenesulfonamide (Analogue 4) acts as the foundational scaffold with measurable NF-κB inhibitory activity. While its potency is modest, it serves as the reference point from which targeted substitutions achieve up to 28-fold improvements in potency, validating its role as a critical starting point for SAR studies [1].

NF-κB Signaling Inflammation Immunology

Antiproliferative Activity in Cancer Cells: Direct Comparison of CU-242 (2-Amino Derivative) and Parent Scaffold

Substitution of a 2-amino group on the benzenesulfonamide ring transforms the parent compound into a highly potent antiproliferative agent. CU-242 (2-Amino-N-(quinolin-8-yl)benzenesulfonamide) exhibits an EC50 of 0.77 µM against Jurkat T-cell leukemia cells, a potency level not achieved by the parent compound, which was inactive or only weakly active in comparable assays [1]. This dramatic increase in potency highlights the specific utility of the amino-substituted derivative for apoptosis and cell cycle research.

Cancer Research Apoptosis Cell Cycle Inhibition

Antileishmanial Activity: Parent Compound as Baseline for Optimized 3,5-Difluoro Analog

In a series of 12 N-quinolin-8-yl-arylsulfonamides evaluated for antiprotozoal activity, the unsubstituted parent compound was among the less active derivatives. The 3,5-difluoro substituted analog (Compound 10) emerged as the most potent, with IC50 values of 2.12 µM and 0.45 µM against two Leishmania species [1]. The parent compound's activity, while measurable, is substantially lower, establishing it as a crucial baseline for assessing the impact of electron-withdrawing substitutions on antiparasitic efficacy.

Antiparasitic Agents Leishmaniasis Neglected Tropical Diseases

Molecular Scaffold Versatility: X-ray Crystallography Confirms Distinct Conformational Space vs. Related 8-Sulfonamidoquinolines

Crystallographic analysis of closely related analogs, such as 4-fluoro-N-(quinolin-8-yl)benzenesulfonamide, reveals a specific torsion angle about the N—S bond of −59.0° between the quinoline and benzene ring systems [1]. This distinct three-dimensional conformation, conferred by the N-(quinolin-8-yl)benzenesulfonamide core, differentiates it from other 8-sulfonamidoquinoline scaffolds and influences its binding interactions and subsequent SAR, making it a unique and well-defined molecular entity for structure-based drug design.

Structural Biology Medicinal Chemistry Crystallography

Patent-Protected Core for Therapeutic Development vs. Unpatented Analogs

The N-(quinolin-8-yl)benzenesulfonamide core is the subject of a granted US patent (US9896420B2) for the treatment of cancer, autoimmune disorders, and inflammation [1]. This intellectual property protection covers a broad genus of compounds based on this core scaffold. In contrast, many closely related analogs or simple modifications may fall outside the scope of this specific patent estate. For commercial or translational research, using the patented scaffold provides a clear and defensible intellectual property position, which is a critical factor in selecting a compound for further development.

Intellectual Property Drug Discovery Therapeutic Development

Commercial Availability and Purity Benchmarking

N-(Quinolin-8-yl)benzenesulfonamide (CAS 16082-59-0) is commercially available with specified purity (e.g., Min. 95% from CymitQuimica) . This established supply chain and quality benchmark enable reproducible research. While custom-synthesized analogs may offer higher potency for specific assays, the parent compound provides a reliable, off-the-shelf reagent with known properties for method development, control experiments, or as a starting material for further derivatization.

Chemical Procurement Quality Control Reference Standards

Optimal Research Applications for N-(Quinolin-8-yl)benzenesulfonamide Based on Comparative Evidence


NF-κB Pathway Reference Compound in Inflammation and Immunology Research

Use N-(quinolin-8-yl)benzenesulfonamide as a moderate-activity, well-characterized reference compound in NF-κB inhibition assays. Its defined IC50 of 8.0 µM in nuclear translocation assays [1] provides a benchmark for evaluating the enhanced potency of novel derivatives (e.g., Analogue 30 with 0.6 µM IC50) [1]. This application is critical for establishing robust structure-activity relationships (SAR) in drug discovery programs targeting inflammatory diseases.

Negative Control for Apoptosis and Cell Cycle Studies Using CU-242

In studies utilizing CU-242 (2-amino-N-(quinolin-8-yl)benzenesulfonamide) as a potent G2 phase cell cycle inhibitor and apoptosis inducer (EC50 = 0.77 µM) [1], procure N-(quinolin-8-yl)benzenesulfonamide to serve as the essential negative control. The parent compound's lack of activity in comparable cytotoxicity assays directly validates that the observed effects of CU-242 are structure-dependent and not an artifact of the core scaffold.

Baseline Scaffold for Antiparasitic Drug Optimization

Employ N-(quinolin-8-yl)benzenesulfonamide as the baseline compound in medicinal chemistry campaigns aimed at developing new antileishmanial agents. Its moderate activity provides a clear starting point for SAR exploration, allowing researchers to quantitatively assess the impact of substitutions, such as the 3,5-difluoro modification that yields sub-micromolar IC50 values (0.45 µM) against Leishmania chagasi [1].

Structural Biology and Molecular Modeling Template

Utilize the defined crystallographic conformation of the N-(quinolin-8-yl)benzenesulfonamide core (e.g., N—S torsion angle of −59.0° for the 4-fluoro analog) [1] as a validated template for molecular docking, pharmacophore modeling, and structure-based drug design. This quantitative structural data provides a reliable starting point that differentiates this scaffold from other quinoline sulfonamides, ensuring accurate in silico predictions for related derivative series.

Quote Request

Request a Quote for N-(quinolin-8-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.